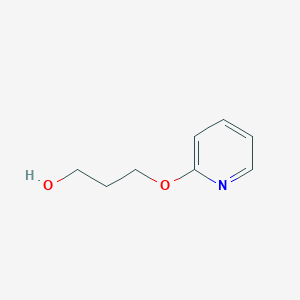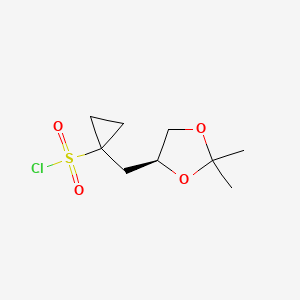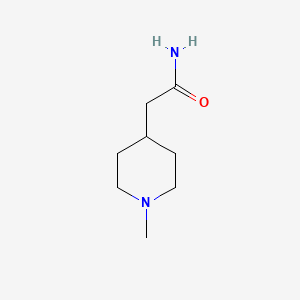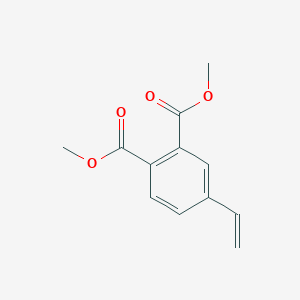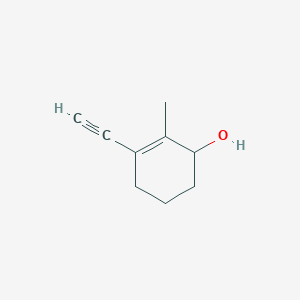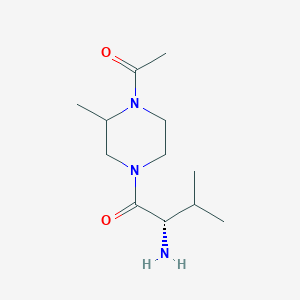![molecular formula C11H12N2O2 B13966050 (R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol is a chiral compound that features a benzo[d]oxazole moiety attached to a pyrrolidin-3-ol structure
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzo[d]oxazole ring
Industrial Production Methods
Industrial production methods for ®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely, thereby enhancing the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzo[d]oxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of ®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can engage in π-π stacking interactions, while the pyrrolidin-3-ol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares a similar benzo[d] structure but contains a thiazole ring instead of an oxazole ring.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms, similar to the benzo[d]oxazole structure.
Uniqueness
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol is unique due to its specific combination of the benzo[d]oxazole and pyrrolidin-3-ol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(3R)-1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2/t8-/m1/s1 |
InChI 键 |
HXDISUFYLUUTLD-MRVPVSSYSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=NC3=CC=CC=C3O2 |
规范 SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



